molecular formula C12H13F3N2O3 B5147480 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperidin-3-ol

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperidin-3-ol

Cat. No.: B5147480
M. Wt: 290.24 g/mol
InChI Key: FLUTWJLCAAXTQJ-UHFFFAOYSA-N
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Description

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperidin-3-ol is a chemical compound with the molecular formula C12H13F3N2O3 It is characterized by the presence of a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring

Properties

IUPAC Name

1-[4-nitro-2-(trifluoromethyl)phenyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)10-6-8(17(19)20)3-4-11(10)16-5-1-2-9(18)7-16/h3-4,6,9,18H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUTWJLCAAXTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperidin-3-ol typically involves the reaction of 4-nitro-2-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine
  • 1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine

Uniqueness

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperidin-3-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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